2-Methyl-6-(3-methylbutyl)pyridin-3-amine

PI3Kδ inhibitor kinase assay cellular activity

Researchers optimizing kinase inhibitors often encounter generic aminopyridine intermediates that lack the precise alkyl substitution pattern required for target engagement. 2-Methyl-6-(3-methylbutyl)pyridin-3-amine (CAS 1865048-40-3) provides the validated 2-methyl-6-isopentyl scaffold essential for p38 MAPK and PI3Kδ inhibitor programs. • PI3Kδ cellular IC50: 102 nM; CYP3A4 IC50: 10 μM (selectivity window) • LogP 2.56, TPSA 38.91 Ų for balanced permeability • ≥95% purity; in stock for immediate global dispatch

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B13248877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(3-methylbutyl)pyridin-3-amine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CCC(C)C)N
InChIInChI=1S/C11H18N2/c1-8(2)4-5-10-6-7-11(12)9(3)13-10/h6-8H,4-5,12H2,1-3H3
InChIKeySKTOJLNKMXXZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(3-methylbutyl)pyridin-3-amine Aminopyridine Building Block


2-Methyl-6-(3-methylbutyl)pyridin-3-amine (CAS 1865048-40-3, molecular weight 178.27 g/mol, purity ≥95%) is a functionalized aminopyridine derivative characterized by a 3-methylbutyl (isopentyl) substituent at the pyridine 6-position and a methyl group at the 2-position . This substitution pattern confers a calculated LogP of 2.56 and a topological polar surface area (TPSA) of 38.91 Ų, indicative of enhanced lipophilicity relative to the unsubstituted 3-aminopyridine scaffold . The compound is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of kinase inhibitors targeting p38 MAPK and PI3Kδ, and serves as a key intermediate in the preparation of pyridin-3-amine derivatives with defined alkyl chain substitution [1][2].

Workflow PI3Kδ / p38 MAPK inhibitor synthesis
Selection Branched 3-methylbutyl substitution pattern
Use Context Medicinal chemistry lead optimization

Why Generic Aminopyridines Cannot Substitute


Aminopyridines are a broad class of heterocyclic amines, but the specific alkyl substitution pattern of 2-methyl-6-(3-methylbutyl)pyridin-3-amine profoundly alters its physicochemical and biological properties. The unsubstituted 3-aminopyridine (LogP -0.02, TPSA 38.91 Ų) is highly water-soluble and lacks the hydrophobic interaction potential required for many kinase active sites . Conversely, simple n-alkyl analogs (e.g., 2-methyl-6-propylpyridin-3-amine) present a linear lipophilic chain that may not engage hydrophobic pockets with the same conformational complementarity as the branched 3-methylbutyl group [1]. Furthermore, the position of the amine group (3-position on pyridine) relative to the 2-methyl and 6-alkyl substituents creates a unique hydrogen-bonding donor/acceptor geometry that cannot be replicated by regioisomers (e.g., 2-(3-methylbutyl)pyridin-3-amine) . Direct substitution with a generic aminopyridine building block would therefore compromise target engagement, selectivity profiles, and downstream synthetic tractability, necessitating the use of this specific compound in well-defined research and development workflows [2].

Scaffold hydrophobicity
Unsubstituted 3-aminopyridine lacks the hydrophobic interaction potential required for kinase pocket engagement.
Chain conformation
Linear alkyl analogs may not achieve the same conformational complementarity as the branched 3-methylbutyl group.
Regioisomeric geometry
Alternative pyridine substitution patterns alter hydrogen-bonding donor/acceptor geometry, compromising SAR reproducibility.

Quantitative Differentiation Evidence


PI3Kδ Cellular Inhibition

2-Methyl-6-(3-methylbutyl)pyridin-3-amine demonstrates inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM after 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. This cellular potency is approximately 44-fold weaker than its biochemical binding affinity (IC50 = 2.30 nM in a competitive fluorescence polarization assay), indicating moderate cellular permeability or target engagement efficiency [1]. In contrast, the unsubstituted 3-aminopyridine exhibits no reported PI3Kδ inhibitory activity, highlighting the necessity of the 6-isopentyl and 2-methyl substitutions for target engagement .

PI3Kδ Cellular Inhibition
Head-to-head
IC50 = 102 nM (Ri-1 cells, 30 min)
vs. 3-aminopyridine: no inhibitory activity reported
Supports PI3Kδ target engagement context
Electrochemiluminescence assay; gain of function from inert parent scaffold
PI3Kδ inhibitor kinase assay cellular activity

CYP3A4 Selectivity Profile

In human liver microsomes preincubated for 30 minutes, 2-Methyl-6-(3-methylbutyl)pyridin-3-amine exhibits a time-dependent CYP3A4 inhibition IC50 of 10,000 nM (10 μM) [1]. This value is approximately 4,300-fold higher (less potent) than its biochemical PI3Kδ binding IC50 (2.30 nM), demonstrating a significant selectivity window against this major drug-metabolizing cytochrome P450 enzyme [1]. By comparison, many structurally related aminopyridine kinase inhibitors (e.g., certain JAK2 inhibitors) exhibit CYP3A4 inhibition IC50 values in the low micromolar range (1–5 μM), indicating that this compound possesses a comparatively favorable CYP3A4 selectivity profile for early-stage lead optimization [2].

CYP3A4 Selectivity Profile
Cross-study comparable
IC50 = 10,000 nM (human liver microsomes)
Aminopyridine JAK2 inhibitors class-level: 1–5 µM
Reported CYP3A4 selectivity window may support lead optimization context
Time-dependent inhibition assay; midazolam substrate
CYP3A4 drug-drug interaction selectivity

Enhanced Lipophilicity vs. Parent 3-Aminopyridine

The calculated LogP (octanol-water partition coefficient) of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine is 2.56, representing an increase of 2.58 log units compared to the parent 3-aminopyridine (LogP = -0.02) . This substantial increase in lipophilicity is directly attributable to the 3-methylbutyl (isopentyl) side chain, which introduces a hydrophobic moiety that enhances membrane permeability and protein binding potential [1]. The topological polar surface area (TPSA) remains constant at 38.91 Ų, identical to 3-aminopyridine, confirming that the added alkyl chain does not introduce additional polar surface area that might hinder passive diffusion .

Enhanced Lipophilicity vs. Parent
Head-to-head
ΔLogP = +2.58 (calculated)
3-Aminopyridine LogP = –0.02; TPSA unchanged at 38.91 Ų
Predicted lipophilicity gain supports membrane permeability review
Calculated property; experimental values may vary
lipophilicity LogP physicochemical property

Regioisomeric Identity

2-Methyl-6-(3-methylbutyl)pyridin-3-amine (CAS 1865048-40-3, molecular weight 178.27 g/mol) is a specific regioisomer in which the 3-methylbutyl group is attached to the pyridine 6-position and a methyl group is at the 2-position . The alternative regioisomer, 2-(3-methylbutyl)pyridin-3-amine (molecular weight 164.25 g/mol), lacks the 2-methyl substituent and places the alkyl chain at the 2-position, resulting in a distinct hydrogen-bonding geometry and different synthetic handles for further functionalization . This regioisomeric specificity is critical in structure-activity relationship (SAR) studies, as the position of substituents dictates binding orientation within enzyme active sites and influences subsequent chemical derivatization pathways [1].

Regioisomeric Identity
Head-to-head
2-Methyl-6-(3-methylbutyl)pyridin-3-amine, MW 178.27
Comparator: 2-(3-methylbutyl)pyridin-3-amine, MW 164.25, lacks 2-methyl, different geometry
Defined substitution pattern supports SAR reproducibility
Structural comparison based on CAS and molecular formula
regioisomer structural specificity synthetic building block

Recommended Application Scenarios


PI3Kδ Inhibitor Lead Optimization

Leverage the confirmed cellular PI3Kδ inhibitory activity (IC50 = 102 nM) to initiate structure-activity relationship (SAR) campaigns aimed at improving cellular potency while maintaining the favorable CYP3A4 selectivity window (IC50 = 10 μM) [1]. The compound's moderate lipophilicity (LogP = 2.56) supports cell permeability without excessive hydrophobicity, making it suitable for iterative medicinal chemistry optimization in inflammatory and autoimmune disease models .

p38 MAPK Inhibitor Scaffold Derivatization

Employ this compound as a core scaffold for synthesizing novel p38 MAPK inhibitors, as claimed in US20110098298A1 [1]. The specific 2-methyl and 6-isopentyl substitution pattern provides a validated starting point for exploring kinase selectivity against a panel of related mitogen-activated protein kinases, with the potential to generate intellectual property distinct from existing p38 inhibitor chemotypes .

Physicochemical Property Benchmarking

Utilize the compound's defined LogP (2.56) and TPSA (38.91 Ų) values as reference points when synthesizing and profiling new aminopyridine derivatives [1]. Its enhanced lipophilicity relative to 3-aminopyridine (ΔLogP = +2.58) allows researchers to calibrate the impact of alkyl chain length and branching on membrane permeability and protein binding without altering core polarity .

Regioisomer-Controlled Synthesis

Exploit the unambiguous regioisomeric identity (2-methyl, 6-isopentyl) as a versatile building block for cross-coupling reactions and further N-functionalization [1]. The defined substitution pattern ensures reproducible synthetic outcomes in the construction of more elaborate kinase inhibitor frameworks, avoiding the confounding effects of positional isomerism that plague less defined aminopyridine intermediates .

Application
Selection Property
Validation Focus
PI3Kδ inhibitor lead optimization
Cellular target engagement context
Cellular potency vs. CYP selectivity profiling
p38 MAPK inhibitor scaffold derivatization
Patent-defined substitution pattern
Kinase selectivity panel assessment
Physicochemical property benchmarking
Lipophilicity and TPSA reference
Membrane permeability prediction validation
Regioisomer-controlled synthesis
Unambiguous 2-methyl-6-isopentyl identity
Synthetic reproducibility and SAR control
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